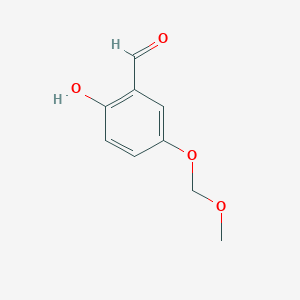

2-Hydroxy-5-(methoxymethoxy)benzaldehyde

Description

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

2-hydroxy-5-(methoxymethoxy)benzaldehyde |

InChI |

InChI=1S/C9H10O4/c1-12-6-13-8-2-3-9(11)7(4-8)5-10/h2-5,11H,6H2,1H3 |

InChI Key |

MKAFWXKNSQNSPX-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=C(C=C1)O)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Hydroxy-5-(methoxymethoxy)benzaldehyde typically involves:

- Starting from 2-hydroxy-5-methoxybenzaldehyde or related hydroxybenzaldehydes.

- Protection of the phenolic hydroxy group as a methoxymethyl (MOM) ether.

- Purification steps to isolate the desired protected aldehyde.

This approach preserves the aldehyde functionality while protecting the hydroxy group to allow further transformations without undesired side reactions.

Preparation of 2-Hydroxy-5-methoxybenzaldehyde (Key Precursor)

A critical precursor to this compound is 2-hydroxy-5-methoxybenzaldehyde. Its preparation is well-documented and involves:

- Reaction of a magnesium salt of 4-methoxyphenol with formaldehyde or paraformaldehyde under controlled conditions.

- Acidic quenching to obtain crude 2-hydroxy-5-methoxybenzaldehyde.

- Purification by distillation or chromatography, although recent advances allow isolation of metal salts (e.g., sodium or potassium salts) to avoid costly purification steps.

This method avoids the use of highly toxic reagents like hydrogen cyanide or zinc cyanide and improves overall yield and cost efficiency by alkylating the metal salt directly rather than the pure aldehyde.

Protection of the Phenolic Hydroxy Group as Methoxymethyl Ether

The key step to obtain this compound is the protection of the phenolic hydroxy group in 2-hydroxy-5-methoxybenzaldehyde by converting it into the methoxymethyl (MOM) ether. Typical conditions are:

- Treatment of 2-hydroxy-5-methoxybenzaldehyde with methoxymethyl chloride (MOM-Cl) or a similar MOM donor reagent.

- Use of a base such as diisopropylethylamine (DIPEA) or potassium carbonate to facilitate the ether formation.

- The reaction is generally performed in an aprotic solvent like dichloromethane or acetone at low to ambient temperature.

- The product is isolated by aqueous work-up and purified by column chromatography.

This step selectively protects the phenolic hydroxy group while leaving the aldehyde group intact, yielding this compound.

Alternative Alkylation Methods of 2-Hydroxy-5-methoxybenzaldehyde

In related preparations of 2-alkoxy-5-methoxybenzaldehydes, alkylation of the phenolic hydroxy group is achieved by:

- Reacting 2-hydroxy-5-methoxybenzaldehyde with alkyl halides (e.g., alkyl bromides or iodides) in the presence of anhydrous potassium carbonate as the base.

- The reaction is typically carried out in refluxing acetone under nitrogen atmosphere.

- Reaction times vary depending on the alkyl halide reactivity; activated alkyl bromides react faster than aliphatic iodides.

- After reaction completion, the mixture is extracted, washed, acidified, and purified by column chromatography.

This method can be adapted for methoxymethyl protection by using methoxymethyl halides.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Formation of 2-hydroxy-5-methoxybenzaldehyde | Magnesium salt of 4-methoxyphenol + formaldehyde/paraformaldehyde, acidic quench | Synthesis of key aldehyde precursor | Avoids toxic cyanide reagents; purification via metal salt isolation |

| 2. Formation of metal salt of 2-hydroxy-5-methoxybenzaldehyde | Metal hydroxide (NaOH or KOH) | Conversion to reactive salt for further alkylation | Enables alkylation at lower temperature, reduces cost |

| 3. Alkylation with methoxymethyl chloride (MOM-Cl) | MOM-Cl + base (e.g., DIPEA) in aprotic solvent | Protection of phenolic OH as methoxymethyl ether | Selective protection, preserves aldehyde functionality |

| 4. Work-up and purification | Extraction, acidification, chromatography | Isolation of pure this compound | Column chromatography typically used for final purification |

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction with sodium borohydride in ethanol produces 2-hydroxy-5-methoxybenzyl alcohol.

Substitution: It reacts with malononitrile to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride in ethanol is a typical reducing agent.

Substitution: Malononitrile is used in the presence of a base such as piperidine.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: 2-Hydroxy-5-methoxybenzyl alcohol.

Substitution: 2-Imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.

Scientific Research Applications

2-Hydroxy-5-(methoxymethoxy)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including coumarin derivatives.

Biology: It has been studied for its acaricidal activity against Tyrophagus putrescentiae.

Industry: It is employed in the preparation of Schiff base compounds and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional similarities and differences between 2-hydroxy-5-(methoxymethoxy)benzaldehyde and related compounds are summarized below:

Structural Analogues

Functional Analogues

Physicochemical and Reactivity Comparison

- Solubility and Stability: The methoxymethoxy group in this compound improves solubility in polar aprotic solvents (e.g., THF) compared to its non-protected analogue, 2-hydroxy-5-methoxybenzaldehyde . Trifluoromethoxy derivatives (e.g., 2-hydroxy-5-(trifluoromethoxy)benzaldehyde) exhibit higher thermal stability and resistance to enzymatic degradation due to the electron-withdrawing -OCF₃ group .

- Synthetic Utility: Azo derivatives (e.g., 2-hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde) are synthesized via diazo-coupling reactions and serve as chromophores in dyes . Iodo-substituted analogues (e.g., 2-hydroxy-5-iodo-4-(methoxymethoxy)benzaldehyde) are pivotal in Sonogashira coupling reactions for constructing heterocyclic frameworks .

Biological Activity :

Data Tables

Table 1: Thermal Properties

Table 2: Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.